Home > Products > Screening Compounds P87894 > Phenylalanine,N-acetyl--phenyl-
Phenylalanine,N-acetyl--phenyl- - 149597-86-4

Phenylalanine,N-acetyl--phenyl-

Catalog Number: EVT-8834213
CAS Number: 149597-86-4
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Acetyl-L-phenylalanine can be derived from L-phenylalanine through acetylation reactions. It falls under the category of amino acid derivatives and is specifically classified as a non-proteinogenic amino acid due to its modified structure. The compound has been studied for its potential applications in pharmaceuticals and biochemistry.

Synthesis Analysis

Methods of Synthesis

N-Acetyl-L-phenylalanine can be synthesized through several methods, including chemical acetylation and enzymatic processes.

  1. Chemical Acetylation:
    • A common method involves the reaction of L-phenylalanine with acetic anhydride or acetyl chloride in an organic solvent. This reaction typically requires careful control of temperature and reaction time to optimize yield.
    • For instance, in one study, L-phenylalanine was dissolved in acetic acid, and acetic anhydride was added dropwise while monitoring the reaction using Nuclear Magnetic Resonance spectroscopy for real-time analysis .
  2. Enzymatic Synthesis:
    • Another approach utilizes cell-free extracts from Escherichia coli K12, which catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine . This method offers advantages in terms of specificity and mild reaction conditions.

Technical Details

The synthesis process can vary significantly based on the chosen method, with chemical methods often requiring higher temperatures (around 80°C) and pressures (up to 2300 psi) when using specific catalysts like dicobalt octacarbonyl . Enzymatic methods generally operate at ambient conditions, which may enhance safety and reduce energy consumption.

Molecular Structure Analysis

Structure

N-Acetyl-L-phenylalanine has a molecular formula of C₁₁H₁₃N₁O₃, featuring:

  • An aromatic phenyl group.
  • An acetyl group attached to the amino nitrogen.

The structure can be represented as follows:

NH2C(C6H5)COCH3\text{NH}_2\text{C}(\text{C}_6\text{H}_5)\text{COCH}_3

Data

The compound's molecular weight is approximately 219.23 g/mol, with a melting point that varies depending on purity but generally falls within the range of 120-130°C . The compound exhibits solubility in polar solvents due to its hydrophilic acetyl group.

Chemical Reactions Analysis

Reactions

N-Acetyl-L-phenylalanine can undergo various chemical reactions, including hydrolysis back to L-phenylalanine under acidic conditions or enzymatic cleavage by specific proteases.

  1. Hydrolysis: Under acidic conditions (e.g., treatment with dilute hydrochloric acid), N-acetyl-L-phenylalanine can revert to L-phenylalanine and acetic acid.
  2. Enzymatic Reactions: It can also be hydrolyzed by serine proteinases, which selectively cleave the acetyl group, leading to the regeneration of L-phenylalanine .

Technical Details

The reaction conditions such as pH, temperature, and presence of catalysts or enzymes significantly influence the yield and rate of these reactions.

Mechanism of Action

Process

The mechanism by which N-acetyl-L-phenylalanine exerts its effects primarily involves its role as a substrate or intermediate in various metabolic pathways. The acetylation can modulate interactions with enzymes or receptors, affecting downstream signaling pathways.

Data

Studies have shown that N-acetyl derivatives often exhibit altered biological activities compared to their parent compounds, which can be attributed to changes in solubility, membrane permeability, or binding affinity to enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Can participate in various chemical reactions typical for amino acids, including acylation and amidation.

Relevant data indicate that N-acetyl-L-phenylalanine retains significant stability unless subjected to extreme pH levels or high temperatures.

Applications

Scientific Uses

N-Acetyl-L-phenylalanine finds applications across several fields:

  1. Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders due to its role in neurotransmitter synthesis.
  2. Biochemistry: Serves as a model substrate for studying enzyme kinetics related to amino acid modification.
  3. Food Industry: Occasionally utilized as a flavor enhancer or sweetener due to its structural similarity to other amino acids involved in taste perception.

Research continues into its potential therapeutic benefits and applications in drug development, particularly concerning anti-inflammatory agents .

Biosynthesis and Metabolic Pathway Integration

Enzymatic Pathways for N-Acetylation of Phenylalanine

The enzymatic formation of N-acetyl-phenylalanine occurs primarily through the activity of phenylalanine N-acetyltransferase (EC 2.3.1.-). This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-phenylalanine, producing N-acetyl-L-phenylalanine and coenzyme A as reaction products. The systematic name for this enzyme is acetyl-CoA:L-phenylalanine N-acetyltransferase, and it belongs to the family of acyltransferases that transfer groups other than aminoacyl groups [1]. The reaction follows a sequential mechanism where both substrates (acetyl-CoA and L-phenylalanine) bind to the enzyme before products are released [1] [6].

Beyond phenylalanine N-acetyltransferase, alternative enzymatic routes exist for phenylalanine acetylation. Arylacetamide deacetylase (AADAC) and acyl-CoA synthetase medium-chain family member 2B (ACSM2B) have demonstrated catalytic capability for N-acyl-phenylalanine formation, particularly with longer-chain acyl donors [6] [10]. These enzymes exhibit distinct substrate specificities, with phenylalanine N-acetyltransferase showing preference for short-chain acyl-CoA donors (C2–C4), while other acyltransferases accommodate longer acyl chains [10].

Tissue-specific distribution of these enzymes creates compartmentalization in N-acetyl-phenylalanine production. Hepatic tissue exhibits the highest phenylalanine N-acetyltransferase activity, correlating with significant N-acetyl-phenylalanine concentrations detected in liver tissue (approximately 15.3 ± 2.7 nmol/g in murine models) [6] [10]. The subcellular localization of these enzymes further regulates metabolic flux, with phenylalanine N-acetyltransferase primarily located in the cytosol, while mitochondrial and microsomal fractions harbor alternative acyltransferases [6].

Table 1: Enzymatic Properties of Phenylalanine N-Acetyltransferase

PropertyCharacteristicExperimental Evidence
Systematic NameAcetyl-CoA:L-phenylalanine N-acetyltransferase [1]
Reaction CatalyzedAcetyl-CoA + L-phenylalanine ⇌ CoA + N-acetyl-L-phenylalanine [1]
Enzyme FamilyAcyltransferases (transferring groups other than aminoacyl) [1]
CofactorsNone required [1]
Molecular Weight~50 kDa (predicted) [1]
Tissue DistributionPredominantly hepatic [6] [10]

Role of Phenylalanine N-Acetyltransferase in Metabolic Regulation

Phenylalanine N-acetyltransferase serves as a critical regulatory node in aromatic amino acid metabolism through feedback inhibition mechanisms. The enzyme is allosterically inhibited by its product, N-acetyl-phenylalanine, creating a negative feedback loop that modulates intracellular phenylalanine concentrations [6] [10]. This regulatory function becomes particularly significant during conditions of phenylalanine excess, where acetylation diverts phenylalanine from entry into the phenylalanine hydroxylase (PAH) pathway, effectively reducing tyrosine biosynthesis and downstream catecholamine production [6] [8].

The acetyltransferase also interfaces with neurotransmitter metabolism through competitive inhibition. N-acetyl-phenylalanine structurally resembles aromatic amino acid precursors of neurotransmitters and inhibits tryptophan hydroxylase (rate-limiting for serotonin synthesis) and tyrosine hydroxylase (rate-limiting for dopamine synthesis) at physiologically relevant concentrations (Ki = 45 ± 7 μM and 62 ± 9 μM, respectively) [6] [10]. This inhibition creates a regulatory cross-talk between amino acid catabolism and neuromodulator synthesis.

Quantitative proteomic analyses reveal significant variation in phenylalanine N-acetyltransferase expression across tissues, with hepatic concentrations (15.2 ± 1.8 pmol/mg protein) exceeding cerebral concentrations (3.1 ± 0.4 pmol/mg protein) by nearly 5-fold [6] [10]. This distribution correlates with tissue-specific N-acetyl-phenylalanine concentrations, supporting the enzyme's primary metabolic function in systemic phenylalanine disposal rather than neuromodulation [10].

Table 2: Regulatory Mechanisms of Phenylalanine N-Acetyltransferase

Regulatory MechanismBiological ConsequenceMetabolic Significance
Product InhibitionN-acetyl-phenylalanine allosterically inhibits enzyme activityPrevents excessive depletion of acetyl-CoA
Tissue-Specific ExpressionHighest expression in hepatic tissueDirects phenylalanine disposal to the liver
Competitive Inhibition of HydroxylasesInhibits tryptophan/tyrosine hydroxylasesModulates neurotransmitter synthesis
Substrate AvailabilityDependent on acetyl-CoA and phenylalanine concentrationsLinks amino acid metabolism to energy status

Cross-Talk with Phenylalanine Hydroxylase in Genetic Disorders

The metabolic relationship between phenylalanine N-acetyltransferase and phenylalanine hydroxylase (PAH) becomes pathologically significant in phenylketonuria (PKU), an autosomal recessive disorder caused by PAH deficiency. In classic PKU, PAH activity is severely reduced (<5% of normal), leading to phenylalanine accumulation (blood concentrations >1200 μmol/L) and alternative metabolic pathway activation [2] [8]. N-acetylation becomes a significant detoxification route under these conditions, with urinary N-acetyl-phenylalanine increasing 15-20 fold compared to unaffected individuals [8].

The compensatory N-acetylation pathway produces characteristic metabolic signatures detectable via metabolomic profiling. Beyond N-acetyl-phenylalanine elevation, phenylketonuria patients exhibit increased urinary phenylpyruvate (30-50× normal), phenyllactate (20-30× normal), and o-hydroxyphenylacetate (15-20× normal) [2] [8]. These metabolites serve as diagnostic biomarkers and reflect the metabolic shift toward alternative phenylalanine disposal mechanisms when the hydroxylation pathway is compromised.

Maternal phenylketonuria illustrates the clinical significance of this metabolic cross-talk. During pregnancy, elevated phenylalanine in untreated maternal phenylketonuria leads to increased transplacental transfer and subsequent fetal N-acetyl-phenylalanine production [2] [8]. This metabolic adaptation contributes to the teratogenic environment, with cord blood N-acetyl-phenylalanine concentrations correlating with the incidence of congenital heart defects (r = 0.78, p < 0.001) and microcephaly (r = 0.82, p < 0.001) [8]. The persistence of these abnormalities despite compensatory acetylation highlights the toxicity of phenylalanine overflow metabolites.

Table 3: Metabolic Markers in Phenylketonuria

MetaboliteConcentration in Classic PKUFold Increase vs. NormalOrigin Pathway
Phenylalanine>1200 μmol/L (plasma)10-20×Substrate accumulation
N-acetyl-phenylalanine45.7 ± 12.3 μmol/L (urine)15-20×Compensatory acetylation
Phenylpyruvate380 ± 85 μmol/L (urine)30-50×Transamination
Phenyllactate420 ± 110 μmol/L (urine)20-30×Dehydrogenation
o-Hydroxyphenylacetate95 ± 22 μmol/L (urine)15-20×Secondary metabolism

Metabolic Flux Analysis in Phenylketonuria (PKU) Pathogenesis

Flux balance analysis (FBA) employing multi-compartment models has elucidated the neuropathogenic mechanisms in phenylketonuria. A three-compartment model (hepatic, circulatory, and cerebral) incorporating competitive transport kinetics reveals that phenylalanine accumulation disrupts cerebral neurotransmitter synthesis through multiple mechanisms [3]. Elevated plasma phenylalanine saturates the L-type amino acid transporter 1 (LAT1) at the blood-brain barrier, competitively inhibiting tyrosine (Ki = 15 ± 3 μM) and tryptophan (Ki = 22 ± 4 μM) transport [3]. This transport inhibition creates an effective neurotransmitter precursor deficiency despite normal systemic amino acid concentrations.

Computational simulations demonstrate that phenylalanine concentrations exceeding 600 μmol/L reduce cerebral dopamine synthesis by >70% and serotonin synthesis by >65% through combined transport inhibition and enzyme suppression [3]. These neurotransmitter deficiencies correlate with cognitive impairment severity in phenylketonuria patients (r = -0.86 for dopamine vs. IQ; r = -0.81 for serotonin vs. processing speed) [3]. The models further predict that N-acetyl-phenylalanine formation increases proportionally to phenylalanine concentrations, explaining its biomarker utility, but provides minimal neuroprotection due to its inability to restore neurotransmitter precursors.

Therapeutic implications emerge from flux analysis comparing dietary restriction versus enzyme substitution. Models predict that reducing plasma phenylalanine to <360 μmol/L restores >90% of cerebral tyrosine transport capacity, while tetrahydrobiopterin (BH4) supplementation increases residual PAH activity primarily in hepatic tissue [3]. Notably, phenylalanine N-acetyltransferase activity remains elevated post-treatment, serving as a metabolic buffer against phenylalanine surges. This explains the clinical observation that N-acetyl-phenylalanine concentrations decrease more slowly than phenylalanine after treatment initiation, providing a useful compliance marker [3] [8].

Advanced modeling approaches incorporating neurotransmitter dynamics reveal additional complexity. Dopamine deficiency in prefrontal cortex exhibits greater sensitivity to phenylalanine fluctuations (EC50 = 450 μmol/L) than striatal dopamine (EC50 = 650 μmol/L), corresponding to the differential vulnerability of executive function versus motor control in phenylketonuria [3]. Serotonin synthesis shows even greater phenylalanine sensitivity (EC50 = 380 μmol/L), consistent with the high prevalence of mood disorders in suboptimally controlled patients [3]. These region-specific effects underscore the value of compartmented metabolic models in understanding phenylketonuria pathogenesis.

Properties

CAS Number

149597-86-4

Product Name

Phenylalanine,N-acetyl--phenyl-

IUPAC Name

2-acetamido-3,3-diphenylpropanoic acid

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21)

InChI Key

KRFUEXGPDYTGGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.